(3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide

Catalog No.
S12278573
CAS No.
M.F
C22H29NO4S
M. Wt
403.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phen...

Product Name

(3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide

IUPAC Name

(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-ol

Molecular Formula

C22H29NO4S

Molecular Weight

403.5 g/mol

InChI

InChI=1S/C22H29NO4S/c1-4-6-12-22(5-2)15-28(25,26)20-14-18(24)19(27-3)13-17(20)21(23-22)16-10-8-7-9-11-16/h7-11,13-14,21,23-24H,4-6,12,15H2,1-3H3/t21-,22-/m1/s1

InChI Key

NLCSQMQPMRVENI-FGZHOGPDSA-N

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=CC(=C(C=C2C(N1)C3=CC=CC=C3)OC)O)CC

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=CC(=C(C=C2[C@H](N1)C3=CC=CC=C3)OC)O)CC

The compound (3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide is a member of the thiazepine class of compounds, characterized by a fused benzothiazepine structure. This compound features multiple substituents, including butyl and ethyl groups at the 3-position, a hydroxy group at the 8-position, and a methoxy group at the 7-position. The presence of a phenyl group at the 5-position adds to its structural complexity. The stereochemistry at the 3 and 5 positions is specified as R, indicating specific spatial arrangements that can influence the compound's biological activity and reactivity.

The chemical reactivity of this compound can be influenced by its functional groups. For instance:

  • Hydroxyl Group: The hydroxy group at position 8 can participate in hydrogen bonding and may act as a nucleophile in substitution reactions.
  • Methoxy Group: The methoxy group may undergo demethylation under strong acidic or basic conditions, leading to the formation of a phenolic compound.
  • Thiazepine Ring: The thiazepine ring itself can be subjected to various electrophilic aromatic substitutions due to its electron-rich nature.

These reactions can be utilized in synthetic pathways to modify the compound for various applications.

Research indicates that compounds similar to (3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide may exhibit significant biological activities. These include:

  • Antidepressant Effects: Thiazepine derivatives have been studied for their potential antidepressant properties.
  • Neuroprotective Activity: Some studies suggest that modifications in this class of compounds could lead to neuroprotective effects against neurodegenerative diseases.
  • Antimicrobial Properties: Certain thiazepines have shown promise as antimicrobial agents.

Further studies are needed to elucidate the specific biological mechanisms of this particular compound.

The synthesis of (3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide typically involves multi-step organic synthesis techniques:

  • Formation of the Thiazepine Core: Starting from appropriate precursors such as substituted benzene derivatives and thioketones.
  • Functionalization: Introduction of butyl and ethyl groups through alkylation reactions.
  • Hydroxylation and Methoxylation: Specific hydroxylation at position 8 and methoxylation at position 7 can be achieved using reagents like boron tribromide or methyl iodide.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

The potential applications of this compound are diverse:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development for treating mental health disorders or neurodegenerative diseases.
  • Chemical Research: Its unique structure makes it an interesting subject for studies in medicinal chemistry and organic synthesis.

Interaction studies involving (3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide are crucial for understanding its pharmacodynamics:

  • Receptor Binding Affinity: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its mechanism of action.
  • Synergistic Effects: Studies exploring combinations with other therapeutic agents may reveal enhanced efficacy or reduced side effects.

Several compounds share structural similarities with (3R,5R)-3-butyl-3-ethyl-8-hydroxy-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine 1,1-dioxide, including:

Compound NameStructural FeaturesUnique Properties
Thiazepine ABasic thiazepine structureKnown for anxiolytic effects
Thiazepine BSubstituted phenyl groupExhibits anti-inflammatory properties
Thiazepine CHydroxylated analogPotential neuroprotective effects

This compound is unique due to its specific combination of alkyl substituents and functional groups that may enhance its biological activity compared to other thiazepines.

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

403.18172958 g/mol

Monoisotopic Mass

403.18172958 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

Explore Compound Types